molecular formula C5H2BrClN2S B2412049 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole CAS No. 23642-58-2

5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2412049
CAS No.: 23642-58-2
M. Wt: 237.5
InChI Key: AUGACCMVTDEVQA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo-thiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole typically involves the condensation of 2-aminothiazole with α-halocarbonyl compounds. For instance, the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline and alkyl isocyanides in the presence of a catalyst such as sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite can yield the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction Reactions: Typical oxidizing agents might include peroxides or other strong oxidants, while reducing agents could include hydrides or metal catalysts.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the combination of bromine and chlorine atoms, which may confer distinct biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-6-chloroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2S/c6-3-4(7)8-5-9(3)1-2-10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGACCMVTDEVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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